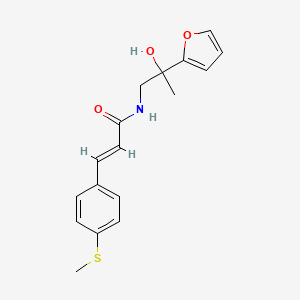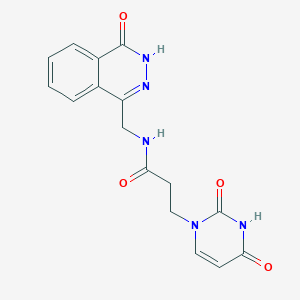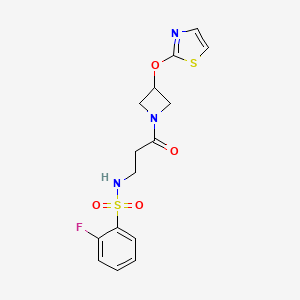
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClNO4S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy and Cancer Treatment
- Study by Pişkin, Canpolat, & Öztürk (2020): They synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, showed promising properties for photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Study by Owa et al. (2002): This research involved compounds from sulfonamide-focused libraries evaluated in cell-based antitumor screens. They found that certain compounds, including variations of benzenesulfonamide, were potent cell cycle inhibitors and showed potential in clinical trials for antitumor applications (Owa et al., 2002).
Anti-HIV and Antifungal Properties
- Study by Zareef et al. (2007): This study synthesized novel benzenesulfonamides and evaluated them for their anti-HIV and antifungal activities. The results indicated potential applications of these compounds in treating HIV and fungal infections (Zareef et al., 2007).
Neuropharmacology and Cognitive Enhancement
- Study by Hirst et al. (2006): They investigated SB-399885, a compound with a benzenesulfonamide moiety, for its potential in enhancing cognitive abilities and treating neurological disorders like Alzheimer's and schizophrenia. The compound showed promising results in increasing extracellular acetylcholine levels and improving cognitive functions in aged rats (Hirst et al., 2006).
Herbicide Mobility and Environmental Impact
- Study by Veeh et al. (1994): This research focused on the transport characteristics of chlorsulfuron, a compound structurally related to benzenesulfonamides, in soil. Understanding its mobility in agricultural soils is crucial for predicting its environmental impact (Veeh et al., 1994).
Molecular Docking Studies and Crystal Structure Analysis
- Study by Al-Hourani et al. (2015): They conducted docking studies and crystal structure analysis of tetrazole derivatives, including benzenesulfonamide compounds. These studies help in understanding the interaction of molecules with specific enzymes, which is essential in drug design (Al-Hourani et al., 2015).
Potential in Alzheimer's Disease Treatment
- Study by Abbasi et al. (2018): This research synthesized new sulfonamides derived from 4-methoxyphenethylamine and evaluated their effects on acetylcholinesterase, a key enzyme in Alzheimer's disease. Some derivatives showed promising inhibitory activity, indicating potential therapeutic applications in Alzheimer's disease (Abbasi et al., 2018).
特性
IUPAC Name |
3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c1-25-17-9-8-15(11-16(17)20)27(23,24)21-12-14-7-10-18(26-14)19(22)13-5-3-2-4-6-13/h2-11,19,21-22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNAVROPHSBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
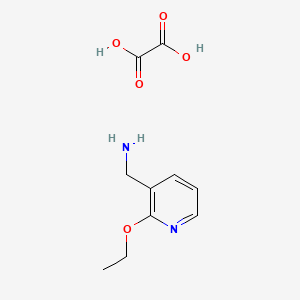
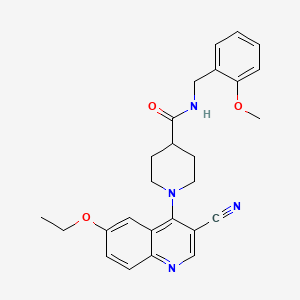
![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)
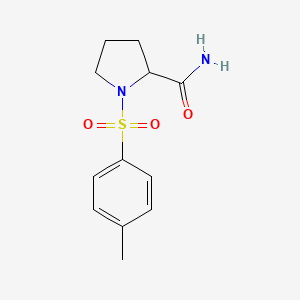
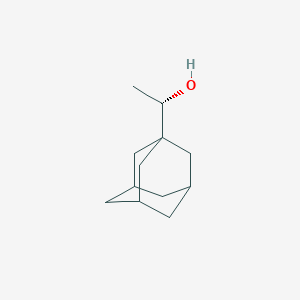
![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)
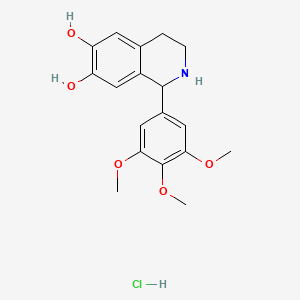
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2938077.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)
